molecular formula C7H6Cl4O2 B1329435 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene CAS No. 2207-27-4

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

Cat. No.: B1329435
CAS No.: 2207-27-4
M. Wt: 263.9 g/mol
InChI Key: UHSMEJQTFMHABA-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is an organic compound with the molecular formula C7H6Cl4O2. It is a yellow liquid at room temperature and is known for its high reactivity, particularly in Diels-Alder reactions. This compound is used in various chemical syntheses and has applications in organic chemistry due to its unique structure and reactivity .

Mechanism of Action

Target of Action

It is known to be a highly reactive diene for diels-alder reactions , suggesting that it may interact with a variety of biological targets.

Mode of Action

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a highly reactive diene that readily forms an endo-adduct with 1,3-cyclopentadiene . This suggests that it may interact with its targets through a similar mechanism, forming covalent bonds and altering their structure and function.

Preparation Methods

Chemical Reactions Analysis

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include various chlorinated and methoxylated derivatives .

Scientific Research Applications

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene has several scientific research applications:

Comparison with Similar Compounds

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene can be compared with other similar compounds such as:

The uniqueness of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene lies in its combination of chlorine and methoxy groups, which confer high reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSMEJQTFMHABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176559
Record name 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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Molecular Weight

263.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-27-4
Record name 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene
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Record name 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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Record name 2207-27-4
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Record name 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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Record name 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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Q & A

Q1: What is the primary reactivity of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?

A1: 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a highly reactive diene in Diels-Alder reactions. [] This reactivity stems from its electron-deficient nature due to the presence of four chlorine atoms.

Q2: What types of molecules can be synthesized using 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene as a building block?

A2: This compound serves as a valuable precursor for synthesizing various complex molecules, including:

  • Polycyclic systems like octahydro-1,4:9,10-dimethanoanthracenes. []
  • Sterically compressed norborn-2-en-7-ones. []
  • Caged structures like homosecohexaprismane skeletons. []
  • Highly functionalized δ-lactone-fused cyclopentanoids. []
  • Bicyclic compounds like 7,7-Dimethoxybicyclo[2.2.1]heptene. []
  • Rigid bichromophoric systems. []
  • Polycyclitols and carbasugar hybrids. []
  • Frameworks of natural products like ottelione A. []
  • Highly functionalized λ3-phosphinines. []

Q3: Can 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene be used to synthesize anthraquinone derivatives?

A3: Yes, the Diels-Alder adduct of 1,4-naphthoquinone and 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene can be transformed into various anthraquinone derivatives. This includes compounds like 2,3,4-trichloroanthraquinone-1-carboxylic acid methyl ester and 2,3-dichloroanthraquinone-1-carboxylic acid. []

Q4: How does the presence of chlorine atoms in 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene influence its reactivity?

A4: The four chlorine atoms increase the electron deficiency of the diene, making it more reactive towards electron-rich dienophiles in Diels-Alder reactions.

Q5: What is the molecular formula and weight of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?

A5: Its molecular formula is C7H6Cl4O2, and its molecular weight is 263.94 g/mol. []

Q6: What spectroscopic techniques are useful for characterizing this compound?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is frequently used to determine the stereochemistry of Diels-Alder adducts involving this diene. [, ]

Q7: What methods are available for dechlorinating Diels-Alder adducts derived from 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?

A8: An efficient method involves a modified Birch reduction. This involves the inverse addition of a lithium-liquid ammonia suspension to a dilute ethereal solution of the adduct at -78°C, leading to selective dechlorination without affecting the alkene moiety. [, ]

Q8: Does the Diels-Alder reaction with 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene exhibit any stereoselectivity?

A9: Yes, the Diels-Alder reactions involving this compound often exhibit high stereoselectivity. For instance, the reaction with norbornadiene predominantly yields the endo-exo adduct. [] The stereochemistry of the products can be influenced by factors such as reaction conditions and the nature of the dienophile. []

Q9: Can the regioselectivity of Diels-Alder reactions involving 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene be controlled?

A9: While the research provided doesn't explicitly address regioselectivity control, it's a crucial factor in Diels-Alder reactions. The presence of substituents on both the diene and dienophile can influence the regiochemical outcome.

Q10: What precautions should be taken when handling 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?

A11: This compound should be handled with care in a well-ventilated area or fume hood as it can cause dizziness upon inhalation. [] Always refer to the material safety data sheet (MSDS) before handling.

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